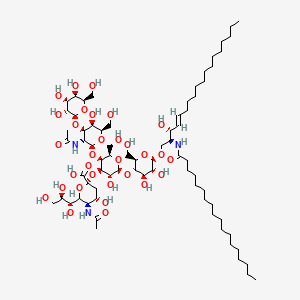
Ganglioside GM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ganglioside GM1 is particularly abundant in the nervous system and plays crucial roles in neuronal plasticity, repair mechanisms, and the release of neurotrophins in the brain . It is a key component of cell membranes, especially in the central nervous system, and is involved in various cellular processes, including cell signaling and neuroprotection .
准备方法
Synthetic Routes and Reaction Conditions: Ganglioside GM1 can be synthesized through several methods. One common approach involves the extraction of gangliosides from animal tissues, followed by purification processes. The extraction typically uses organic solvents, and the purification involves chromatographic techniques such as diethylaminoethanol or silica gel column chromatography .
Industrial Production Methods: In industrial settings, this compound is often prepared from pig brain tissue. The process involves supercritical carbon dioxide extraction to isolate gangliosides, followed by enzymatic conversion using immobilized sialidase and purification through reverse-phase silica gel chromatography . This method is efficient and yields high-purity this compound suitable for clinical applications.
化学反应分析
Types of Reactions: Ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the ganglioside for specific research or therapeutic purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products of these reactions depend on the specific modifications desired. For example, oxidation can lead to the formation of aldehyde or carboxylic acid derivatives, while reduction can yield alcohol derivatives .
科学研究应用
作用机制
Ganglioside GM1 exerts its effects through several mechanisms:
Interaction with Membrane Receptors: this compound interacts with membrane receptors such as the tyrosine kinase receptor TrkA, which is involved in neuronal growth and differentiation.
Modulation of Cell Signaling: It modulates various cell signaling pathways, including those related to calcium homeostasis and mitochondrial function.
Neuroprotection: this compound stabilizes the conformation of proteins like α-synuclein, preventing their aggregation and promoting neuronal survival.
相似化合物的比较
Ganglioside GM1 is unique among gangliosides due to its specific structure and functions. Similar compounds include:
Ganglioside GD1a: Contains an additional sialic acid residue, which alters its interaction with receptors and its biological activity.
Ganglioside GD1b: Similar to this compound but with different sialic acid linkages, affecting its role in cell signaling.
Ganglioside GT1b: Contains three sialic acid residues, making it more complex and involved in different cellular processes.
This compound stands out due to its well-balanced amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic molecules, making it a versatile and essential component in neurobiology .
生物活性
Ganglioside GM1 is a glycosphingolipid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). This article explores the biological activity of GM1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
Gangliosides are sialic acid-containing glycosphingolipids that are predominantly found in the nervous system. GM1, specifically, is composed of a ceramide backbone and a complex oligosaccharide chain that includes one sialic acid residue. It is involved in cellular signaling, neuroprotection, and neuronal differentiation.
GM1 exerts its biological effects through various mechanisms:
- Cell Proliferation : GM1 has been shown to enhance the proliferation of different cell types, including mouse induced pluripotent stem cells (miPSCs) and neural stem cells. It activates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly ERK1/2, which is crucial for cell cycle progression and DNA synthesis .
- Neuroprotection : GM1 provides neuroprotective effects by stabilizing cellular membranes and modulating calcium homeostasis. It reduces oxidative stress and inflammation in neuronal cells, which is vital for preventing neurodegeneration .
- Interaction with Neurotrophic Factors : GM1 enhances the activity of nerve growth factor (NGF), promoting neuronal survival and differentiation. It interacts with tropomyosin receptor kinase (TrkA), leading to increased tyrosine phosphorylation and subsequent signaling cascades that support neuronal health .
1. Parkinson's Disease
GM1 has been investigated as a treatment for Parkinson's disease (PD). In an open-label study involving 10 PD patients, GM1 was administered intravenously followed by subcutaneous injections. The results indicated that GM1 was well tolerated and led to improvements in motor function after 4 to 8 weeks of treatment . A five-year follow-up study confirmed long-term safety and potential clinical benefits, with patients showing sustained improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .
2. Multiple Sclerosis
Research has suggested that GM1 may also have beneficial effects in multiple sclerosis (MS) by modulating immune responses and promoting remyelination processes. Its role in enhancing neuronal survival could be crucial in the context of demyelinating diseases .
Case Studies
Research Findings
Recent studies have highlighted the multifaceted roles of GM1:
- Cell Signaling : GM1 regulates critical signaling pathways involved in cell proliferation and survival. Its interaction with MAPK pathways underscores its importance in cellular responses to growth factors .
- Neuroprotective Effects : In models of neurotoxicity, GM1 has demonstrated the ability to mitigate cell death caused by excitotoxicity and oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
- Cognitive Function : GM1 has been shown to alleviate cognitive deficits associated with amyloid beta accumulation, suggesting its role in Alzheimer's disease management .
属性
CAS 编号 |
116950-37-9 |
|---|---|
分子式 |
C73H131N3O31 |
分子量 |
1546.8 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI 键 |
QPJBWNIQKHGLAU-IQZHVAEDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
同义词 |
Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















